What is the chemical structure of 6-Chloro-2-phenylquinoxaline?
What is the chemical structure of 6-Chloro-2-phenylquinoxaline?
An In-Depth Technical Guide to the Chemical Structure of 6-Chloro-2-phenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold in Modern Chemistry
Quinoxalines, a class of heterocyclic compounds composed of a fused benzene and pyrazine ring, represent a "privileged scaffold" in medicinal chemistry.[1] Their structural motif is found in a variety of compounds with significant biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] The quinoxaline core is a versatile building block, allowing for substitutions that modulate its electronic properties and spatial arrangement, thereby fine-tuning its interaction with biological targets. This guide provides a detailed technical examination of a specific derivative, 6-Chloro-2-phenylquinoxaline, focusing on its chemical structure, synthesis, and comprehensive characterization.
Core Chemical & Physical Properties
6-Chloro-2-phenylquinoxaline is a crystalline solid at room temperature. The introduction of a chlorine atom at the 6-position and a phenyl group at the 2-position significantly influences the molecule's electronic distribution, lipophilicity, and potential for intermolecular interactions, which are critical determinants of its chemical reactivity and biological activity.
| Identifier/Property | Value | Source |
| IUPAC Name | 6-chloro-2-phenylquinoxaline | |
| CAS Number | 25187-19-3 | [3] |
| Molecular Formula | C₁₄H₉ClN₂ | |
| Molecular Weight | 240.69 g/mol | |
| Appearance | Gray Solid | [4] |
| Melting Point | 135-137 °C | [4] |
Synthesis and Mechanistic Rationale
The most established and efficient method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[4] For 6-Chloro-2-phenylquinoxaline, this is achieved through the reaction of 4-chloro-1,2-diaminobenzene with a phenyl-α-dicarbonyl precursor, such as phenacyl bromide.
Causality in Experimental Design:
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Reactants: 4-chloro-1,2-diaminobenzene provides the aniline backbone with the chloro-substituent pre-installed at the desired position. Phenacyl bromide serves as a precursor to the phenyl-1,2-dicarbonyl moiety required for the cyclization.
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Catalyst/Base: A base like pyridine is used to facilitate the reaction. It acts as a catalyst by deprotonating the amine groups, increasing their nucleophilicity, and also serves to neutralize the HBr byproduct formed during the reaction.[4]
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Solvent: An aprotic solvent like tetrahydrofuran (THF) is suitable as it dissolves the reactants without participating in the reaction.
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Temperature: The reaction proceeds efficiently at room temperature, indicating a favorable reaction kinetic, which simplifies the experimental setup and reduces energy consumption.[4]
Experimental Protocol: Synthesis of 6-Chloro-2-phenylquinoxaline
This protocol is adapted from the procedure described by Naidu et al. (2013).[4]
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Reactant Preparation: In a round-bottom flask, dissolve 1,2-diamino-4-chlorobenzene (1 mmol) and phenacyl bromide (1 mmol) in tetrahydrofuran (THF, 10 mL).
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Catalyst Addition: To the stirred solution, add pyridine (1.2 mmol) dropwise.
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Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically within 2 hours).
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Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Final Product: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-Chloro-2-phenylquinoxaline.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of 6-Chloro-2-phenylquinoxaline.
Structural Elucidation and Spectroscopic Analysis
The definitive structure of 6-Chloro-2-phenylquinoxaline is confirmed through a combination of spectroscopic techniques. Each method provides complementary information, leading to an unambiguous assignment of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum displays signals exclusively in the aromatic region. The protons of the phenyl ring typically appear as a multiplet, while the three protons on the chlorinated benzene portion of the quinoxaline ring exhibit distinct splitting patterns (doublet, doublet of doublets) due to their coupling with adjacent protons. The lone proton on the pyrazine ring (at C3) appears as a characteristic singlet downfield.
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¹³C NMR: The carbon NMR spectrum is expected to show 12 distinct signals, as two carbons in the phenyl ring are equivalent by symmetry (C-3' and C-5'). The signals for carbons bonded to nitrogen (C2 and C8a) and chlorine (C6) are diagnostic and their chemical shifts are influenced by the electronegativity of these heteroatoms.
| Technique | Observed Signals (CDCl₃) | Source |
| ¹H NMR | δ 9.30 (s, 1H), 8.21-8.18 (m, 2H), 8.11 (d, 1H), 8.08 (d, 1H), 7.72 (dd, 1H), 7.58-7.52 (m, 3H) | [5] |
| ¹³C NMR | δ 154.5, 143.4, 142.1, 140.4, 136.6, 134.4, 131.1, 130.4, 130.3, 129.2, 129.1, 127.8 | [5] |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. The spectrum of 6-Chloro-2-phenylquinoxaline is characterized by the following key absorptions.[4]
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~3059 cm⁻¹: Aromatic C-H stretching vibrations.
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~1605, 1542, 1481 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic quinoxaline and phenyl rings.
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~741 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For 6-Chloro-2-phenylquinoxaline (C₁₄H₉ClN₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ at m/z 240.0454. A characteristic isotopic pattern for the molecular ion will be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is definitive for the presence of a single chlorine atom.
Spectroscopic Characterization Workflow
Caption: Workflow for the comprehensive spectroscopic characterization of the title compound.
Crystallographic and Conformational Analysis
While the crystal structure for 6-Chloro-2-phenylquinoxaline itself is not publicly available, extensive crystallographic data exists for the closely related derivative, 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline .[6][7] This data provides authoritative insight into the core structural features.
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Planarity of the Quinoxaline Core: The fused quinoxaline ring system is nearly planar, with a maximum deviation of only 0.061 Å.[6][7] This planarity is crucial for enabling π–π stacking interactions in both biological systems and material science applications.
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Conformation of the Phenyl Substituent: The phenyl ring at the 2-position is not coplanar with the quinoxaline core. It exhibits a significant dihedral angle of 49.32°.[6][7] This twist is a result of steric hindrance between the ortho-protons of the phenyl ring and the proton at the 3-position of the quinoxaline ring. This non-planar conformation is a key structural feature that dictates how the molecule presents itself to a receptor binding site.
Conclusion: A Versatile Scaffold for Drug Discovery
6-Chloro-2-phenylquinoxaline embodies the key features that make the quinoxaline scaffold a cornerstone of modern medicinal chemistry. Its synthesis is straightforward and high-yielding, based on classical condensation chemistry. The structure is rigorously defined by a suite of spectroscopic techniques, revealing a planar heterocyclic core with a twisted phenyl substituent. The presence of chlorine and phenyl groups provides handles for further chemical modification, allowing for the generation of diverse chemical libraries. These derivatives are promising candidates for developing new therapeutics, particularly in the fields of oncology and infectious diseases, by targeting key biological pathways.
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